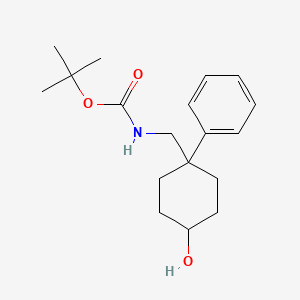
(4-Hydroxy-1-phenyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate: is a chemical compound with the empirical formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is part of the AldrichCPR collection, which includes unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate typically involves the reaction of 4-hydroxy-1-phenylcyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as or .
Reduction: The carbamate group can be reduced to an amine using reducing agents like .
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in pyridine followed by nucleophiles such as sodium azide.
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of β-secretase and acetylcholinesterase , enzymes involved in the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease . The compound prevents the formation of amyloid fibrils, thereby potentially mitigating the progression of neurodegenerative conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
Uniqueness
tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate is unique due to its specific structural features, such as the presence of a phenyl group and a hydroxyl group on the cyclohexyl ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxy-1-phenylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-13-18(11-9-15(20)10-12-18)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21) |
InChI Key |
KROHALLHLKKPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















